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Compound of Interest

Compound Name: Saxagliptin-13C,d2 (hydrochloride)

Cat. No.: B12399650

Get Quote

Executive Summary
Saxagliptin-13C,d2 hydrochloride is a highly specific stable isotope-labeled (SIL) internal

standard (IS) designed for the precise quantification of Saxagliptin in biological matrices using

LC-MS/MS. By incorporating one Carbon-13 (

C) and two Deuterium (

H or D) atoms, this compound provides a mass shift of +3 Da relative to the unlabeled drug.
This shift is sufficient to avoid isotopic interference (cross-talk) while maintaining
physicochemical properties nearly identical to the analyte, ensuring accurate correction for
matrix effects, extraction efficiency, and ionization variability.

Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification

Chemical Name: (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-

azabicyclo[3.1.0]hexane-6-

C-6,6-d
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-3-carbonitrile, monohydrochloride.

CAS Number: 2699827-95-5 (Generic for labeled form).

Appearance: White to off-white solid.

Solubility: Soluble in Methanol, DMSO, and Water.

Molecular Structure
The labeling pattern is critical for mass spectrometry method development. In the most

common commercial synthesis (e.g., Cayman Chemical, Alsachim), the stable isotopes are

located on the azabicyclo[3.1.0]hexane ring.

Label Position:

C: Position 6 of the azabicyclo ring (the bridgehead carbon).

D

: The two protons attached to the C6 position are replaced by Deuterium.

Molecular Weight & Formula Analysis
The following data distinguishes the free base (active moiety) from the salt form (weighed

substance).

Property
Unlabeled Saxagliptin
(HCl)

Saxagliptin-13C,d2 (HCl)

Molecular Formula

Average MW (Salt) 351.87 g/mol 354.89 g/mol

Monoisotopic Mass (Free

Base)
315.1947 Da 318.2130 Da

Precursor Ion 316.2 m/z 319.2 m/z
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Critical Note: When preparing stock solutions, you must use the Salt MW (354.89) to calculate

the concentration of the free base. Conversion Factor:

.

Part 2: Physicochemical Properties & Stability
Stability in Solution
Saxagliptin is known to undergo intramolecular cyclization to form a cyclic amidine metabolite

(cis-cyclic amidine) under stressed conditions.

Storage: Store solid at -20°C under desiccated conditions.

Solution Stability: Stock solutions in Methanol are stable for >1 month at -20°C. Avoid leaving

in aqueous buffers at room temperature for extended periods (>24 hours).

Isotopic Stability
The deuterium labels at the C6 position of the azabicyclo ring are non-exchangeable in protic

solvents. This offers a significant advantage over labels placed on heteroatoms (N-D or O-D),

which would exchange with the mobile phase and compromise the signal.

Part 3: Application in Bioanalysis (LC-MS/MS)
The Role of Internal Standards
In quantitative bioanalysis, the IS corrects for:

Extraction Recovery: Loss of analyte during protein precipitation or SPE.

Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids.

Injection Variability: Minor fluctuations in injection volume.
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Mass Spectrometry Transitions (MRM)
The choice of MRM transitions depends on the fragmentation pathway. Saxagliptin typically

fragments by cleaving the amide bond between the adamantane moiety and the azabicyclo

ring.

Fragmentation Logic:

Parent Ion: 319.2 m/z (

)

Primary Fragment: The charge is retained on the adamantane amine portion (1-amino-3-

hydroxyadamantane).

Implication: Since the label is on the azabicyclo ring, the primary fragment (adamantane) is

unlabeled.

Analyte
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Note

Saxagliptin 316.2 180.2 22-28
Adamantane

fragment

Saxagliptin-

13C,d2
319.2 180.2 22-28

Mass Shift in Q1

only

Alternative IS 319.2 139.1 35
If monitoring

labeled fragment
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Expert Insight: Using the transition 319.2

180.2 is valid because the Q1 selection isolates the labeled parent. Even though

the Q3 fragment is identical to the unlabeled drug, the chromatographic co-elution

and Q1 specificity ensure accurate quantification.

Part 4: Validated Experimental Protocol
Reagents[1]

Matrix: Human Plasma (K2EDTA).

Extraction Solvent: Acetonitrile (ACN).[1]

Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).

Mobile Phase B: Acetonitrile:Methanol (50:50).

Sample Preparation (Protein Precipitation)
Aliquot: Transfer 50

L of plasma into a 1.5 mL tube.

IS Addition: Add 10

L of Saxagliptin-13C,d2 working solution (500 ng/mL in 50% MeOH). Vortex gently.

Precipitation: Add 200

L of ACN. Vortex vigorously for 2 minutes.

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

Dilution: Transfer 100
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L of supernatant to a vial and dilute with 100

L of Mobile Phase A (to match initial mobile phase composition).

LC-MS/MS Conditions
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 50 x 2.1 mm, 3.5

m.

Flow Rate: 0.4 mL/min.

Gradient:

0.0 - 0.5 min: 10% B

0.5 - 2.5 min: 10%

90% B

2.5 - 3.5 min: 90% B

3.5 - 3.6 min: 90%

10% B

3.6 - 5.0 min: 10% B (Re-equilibration)

Part 5: Visualization of Workflows
Fragmentation Pathway
This diagram illustrates the specific cleavage point and why the Q3 mass remains 180.2 for the

IS when the label is on the azabicyclo ring.
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Key Mechanism

Saxagliptin-13C,d2 (Protonated)
[M+H]+ = 319.2 m/z

(Label on Azabicyclo Ring)

Collision Induced
Dissociation (CID)

 Amide Bond Cleavage

Adamantyl Fragment
(Charge Retained)

m/z = 180.2
(UNLABELED)

 Primary Ion
(Detected in Q3)

Azabicyclo Fragment
(Neutral Loss)

Mass = ~139 Da
(CONTAINS 13C, d2)

 Neutral Loss

The label is located on the
leaving group (Azabicyclo).

Q1 separates IS from Analyte.
Q3 is common to both.

Click to download full resolution via product page

Caption: MS/MS fragmentation pathway of Saxagliptin-13C,d2 showing the loss of the labeled

moiety.

Bioanalytical Workflow
A self-validating workflow ensuring data integrity.
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Biological Sample
(Plasma/Serum)

Add IS: Saxagliptin-13C,d2
(Corrects Volume/Matrix)

Protein Precipitation
(Acetonitrile)

Centrifugation
(Remove Proteins)

LC Separation
(C18 Column)

 Supernatant

MS/MS Detection
(MRM Mode)

 RT: ~2.8 min

Quantification
Ratio: Area(Analyte) / Area(IS)

Click to download full resolution via product page

Caption: Step-by-step bioanalytical workflow for Saxagliptin quantification using IDMS.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12399650/docs?utm_src=pdf-body-img#saxagliptin-13c-d2-hydrochloride-technical-reference-bioanalytical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399650?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Parekh, J. M., et al. (2012). Liquid chromatography and tandem mass spectrometry method

for the quantitative determination of saxagliptin and its major pharmacologically active 5-

monohydroxy metabolite in human plasma. Journal of Chromatography B, 889, 77-86.

Retrieved from [Link]

Sridhar, L., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation

products. Analytical Methods, 6(20), 8212-8221. Retrieved from [Link]

U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation

Guidance for Industry. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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